1-アリル-4,5-ジフェニル-1H-イミダゾール-2-イル ベンジルスルフィド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

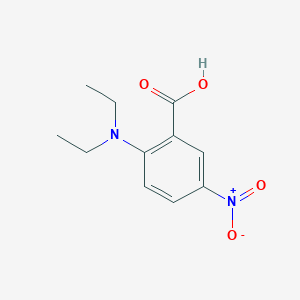

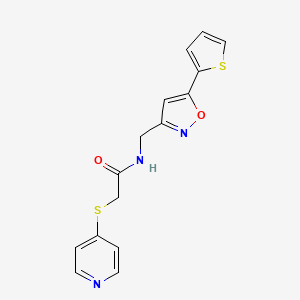

1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is a useful research compound. Its molecular formula is C25H22N2S and its molecular weight is 382.53. The purity is usually 95%.

BenchChem offers high-quality 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌および抗マイコバクテリア特性

イミダゾール誘導体は、有望な抗菌および抗マイコバクテリア活性を示します。研究者らは、さまざまなイミダゾール含有化合物を合成し、細菌株に対する有効性を評価してきました。 これらの化合物は、潜在的に新規抗生物質または感染症の治療における補助剤として役立つ可能性があります .

抗炎症および鎮痛効果

当社の化合物と類似の構造を持つものを含む特定のイミダゾール誘導体は、抗炎症および鎮痛特性を示しました。 これらの効果は、疼痛管理と炎症関連の症状に関連しています .

抗腫瘍活性

イミダゾールベースの化合物は、抗腫瘍の可能性について調査されてきました。 当社の化合物に関する具体的な研究は限られていますが、その構造的特徴は、がん研究と治療に貢献する可能性を示唆しています .

抗糖尿病特性

イミダゾール誘導体は、グルコース代謝を調節することにより、抗糖尿病効果を示しました。 この文脈における当社の化合物の活性をさらに探求することは有益な可能性があります .

抗酸化活性

イミダゾール含有化合物は、しばしば抗酸化特性を示します。これらの分子はフリーラジカルを捕捉し、細胞を酸化損傷から保護します。 当社の化合物の抗酸化可能性を調査することで、興味深い発見が得られる可能性があります .

その他の用途

上記の分野に加えて、イミダゾール誘導体は、抗アレルギー、解熱、抗ウイルス、抗アメーバ、抗寄生虫、および抗真菌活性について調査されてきました。 当社の化合物に関する直接的な証拠は少ないですが、そのイミダゾールコアはこれらの分野における可能性を示唆しています .

将来の方向性

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting a variety of potential molecular and cellular effects .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

生化学分析

Biochemical Properties

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant activity, which is essential in protecting cells from oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species in cells . Additionally, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s defense mechanisms against oxidative stress . Furthermore, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide has been shown to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival.

Molecular Mechanism

At the molecular level, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide change over time in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can result in adaptive cellular responses, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress.

Dosage Effects in Animal Models

The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.

Metabolic Pathways

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it has been shown to increase the levels of glutathione, a critical antioxidant in cells.

Transport and Distribution

The transport and distribution of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in the body.

Subcellular Localization

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can enhance the activity of antioxidant enzymes, protecting the cells from mitochondrial oxidative stress.

特性

IUPAC Name |

2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFMVHWUOLXPPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2496576.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2496583.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![1,3,5-trimethyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2496586.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)